

Application Notes and Protocols for Cell Viability Assay with SR-31747

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR-31747

Cat. No.: B1682618

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-31747 is a ligand for sigma receptors, demonstrating potent antiproliferative and antitumoral activities.[1][2] It primarily acts by binding to the sigma-1 receptor, which is also known as the emopamil-binding protein or human sterol isomerase, and the sigma-2 receptor.[3] The primary mechanism of its antiproliferative effect is the inhibition of cholesterol biosynthesis at the sterol isomerase step.[4] This disruption of cholesterol metabolism ultimately leads to cell cycle arrest and apoptosis in various cancer cell lines, including those of the breast and prostate.[2][5] This document provides a detailed protocol for assessing the *in vitro* cell viability of cancer cells treated with **SR-31747** using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle of the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[8]

Materials and Reagents

- **SR-31747** (prepare a stock solution in DMSO)
- Human cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; LNCaP, DU-145 for prostate cancer)[5]
- Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
- 96-well flat-bottom sterile cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)[9]
- Phosphate-buffered saline (PBS), sterile
- Dimethyl sulfoxide (DMSO), sterile
- Multichannel pipette
- Microplate reader capable of measuring absorbance at 570 nm

Experimental Protocol

Cell Seeding

- Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluence.
- Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
- Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 μ L of complete culture medium.
- Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

SR-31747 Treatment

- Prepare serial dilutions of the **SR-31747** stock solution in complete culture medium to achieve the desired final concentrations. A suggested range, based on published data, is from 1 nM to 10 μ M.[2][5]
- Include a vehicle control (medium with the same concentration of DMSO used for the highest **SR-31747** concentration) and a blank control (medium only).
- After the 24-hour incubation for cell attachment, carefully remove the medium from each well.
- Add 100 μ L of the medium containing the different concentrations of **SR-31747**, vehicle control, or blank control to the respective wells.
- Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

MTT Assay

- Following the incubation period with **SR-31747**, add 10 μ L of the 5 mg/mL MTT solution to each well.[6]
- Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[6]
- Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
- Add 100 μ L of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][10]
- Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[7]
- Measure the absorbance at 570 nm using a microplate reader.

Data Analysis

- Subtract the average absorbance of the blank wells from the absorbance of all other wells.
- Calculate the percentage of cell viability for each concentration of **SR-31747** using the following formula:

$$\% \text{ Cell Viability} = (\text{Absorbance of treated cells} / \text{Absorbance of vehicle control cells}) \times 100$$

- Plot the percentage of cell viability against the logarithm of the **SR-31747** concentration to generate a dose-response curve.
- Determine the IC50 value (the concentration of **SR-31747** that inhibits cell viability by 50%) from the dose-response curve using non-linear regression analysis.[9][11]

Data Presentation

Table 1: Effect of **SR-31747** on the Viability of Human Breast Cancer Cell Lines after 72 hours of Treatment.

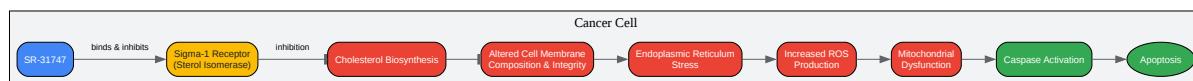
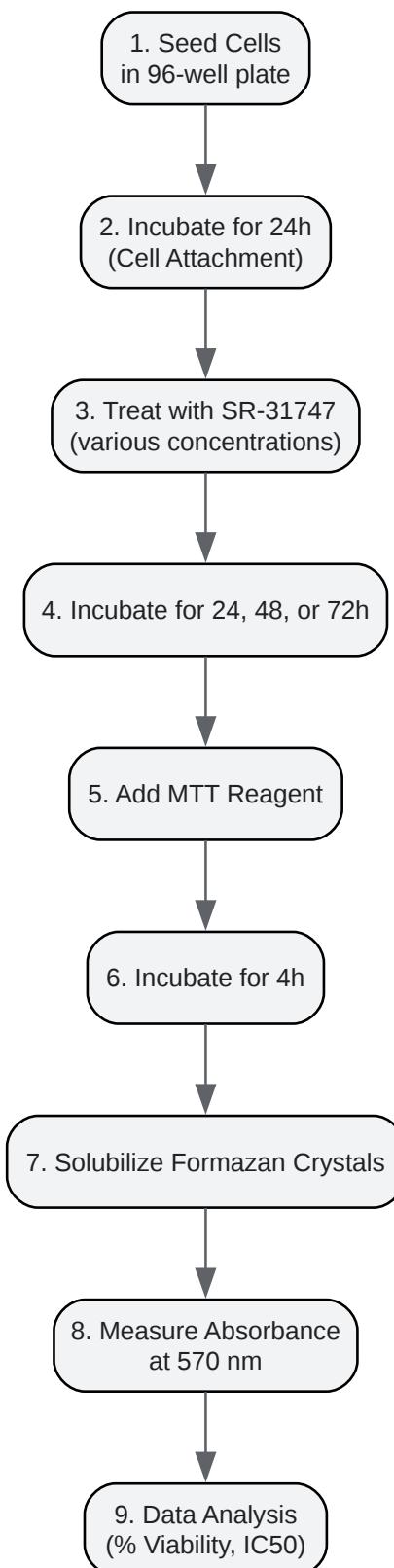

Cell Line	SR-31747 Concentration (nM)	% Cell Viability (Mean \pm SD)	IC50 (nM)
MCF-7	0 (Vehicle)	100 \pm 5.2	\multirow{5}{*}{~25}
1	92 \pm 4.8		
10	75 \pm 6.1		
100	51 \pm 3.9		
1000	28 \pm 2.5		
MDA-MB-231	0 (Vehicle)	100 \pm 6.5	\multirow{5}{*}{~50}
1	95 \pm 5.9		
10	80 \pm 7.2		
100	55 \pm 4.8		
1000	35 \pm 3.1		

Table 2: Effect of **SR-31747** on the Viability of Human Prostate Cancer Cell Lines after 72 hours of Treatment.

Cell Line	SR-31747 Concentration (nM)	% Cell Viability (Mean \pm SD)	IC50 (nM)
LNCaP	0 (Vehicle)	100 \pm 4.8	\multirow{5}{\~{}30}
	1	90 \pm 5.1	
	10	72 \pm 6.3	
	100	48 \pm 4.2	
	1000	25 \pm 2.8	
DU-145	0 (Vehicle)	100 \pm 5.9	\multirow{5}{\~{}60}
	1	93 \pm 6.2	
	10	78 \pm 5.5	
	100	52 \pm 4.1	
	1000	31 \pm 3.4	


Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values should be determined experimentally.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Signaling pathway of **SR-31747** inducing apoptosis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the cell viability assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SR31747A: a peripheral sigma ligand with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SR-31747 | 132173-07-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. SR31747A is a sigma receptor ligand exhibiting antitumoural activity both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Cell Viability Assay with SR-31747]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1682618#cell-viability-assay-protocol-with-sr-31747>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com